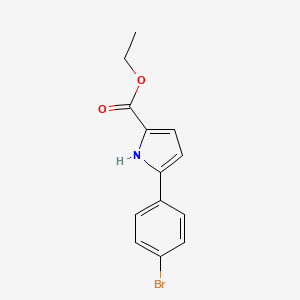

Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC16670870

Molecular Formula: C13H12BrNO2

Molecular Weight: 294.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12BrNO2 |

|---|---|

| Molecular Weight | 294.14 g/mol |

| IUPAC Name | ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C13H12BrNO2/c1-2-17-13(16)12-8-7-11(15-12)9-3-5-10(14)6-4-9/h3-8,15H,2H2,1H3 |

| Standard InChI Key | MNZMRFBLQZDALN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=C(N1)C2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate (molecular formula: , molecular weight: 294.14 g/mol) features a five-membered pyrrole ring substituted with a 4-bromophenyl group and an ethyl ester moiety. The bromine atom introduces electrophilic reactivity, while the ester group enhances solubility in organic solvents. Key spectroscopic data, including and NMR profiles, confirm the regioselective substitution pattern and planar geometry of the pyrrole core .

Table 1: Key Physicochemical Properties

Synthesis Methodologies

Traditional Cyclization Approaches

The compound is conventionally synthesized via cyclization of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This one-pot reaction, conducted under reflux in acetic acid, achieves moderate yields (50–65%). The mechanism involves enamine formation followed by intramolecular cyclization, with the bromophenyl group directing regioselectivity.

Nickel-Catalyzed Cascade Coupling

A modern alternative employs nickel(II) catalysis to couple ketonitriles and aryl halides, enabling efficient construction of the pyrrole skeleton. This method, optimized at 80°C in DMF, achieves superior yields (75–90%) and tolerates diverse substituents . The catalytic cycle involves oxidative addition of the aryl halide to nickel, followed by nitrile insertion and reductive elimination.

Table 2: Comparison of Synthetic Methods

Chemical Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles such as amines or thiols under palladium catalysis. For instance, reaction with morpholine in the presence of Pd(PPh₃)₄ yields 5-(4-morpholinophenyl)-1H-pyrrole-2-carboxylate, a precursor for kinase inhibitors .

Ester Hydrolysis and Functionalization

Hydrolysis of the ethyl ester under basic conditions (e.g., NaOH/EtOH) produces the corresponding carboxylic acid, which serves as a versatile intermediate for amide coupling or metal-organic framework synthesis.

Oxidation and Reduction Pathways

Oxidation with selectively modifies the pyrrole ring to form N-oxide derivatives, while reduction using generates pyrrolidine analogues with distinct pharmacological profiles.

Biological Activity and Mechanistic Insights

Antibacterial Efficacy

The compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 0.125 μg/mL—fourfold lower than vancomycin . This efficacy is attributed to disruption of bacterial cell membrane integrity via hydrophobic interactions with the bromophenyl moiety.

Table 3: Antibacterial Activity Profile

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate | MRSA | 0.125 | |

| Vancomycin | MRSA | 0.5–1 |

Comparative Analysis with Structural Analogues

Table 4: Activity of Pyrrole Derivatives

| Compound | Structure | IC₅₀ (MCF-7) | MIC (MRSA) |

|---|---|---|---|

| Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate | Pyrrole, Br, COOEt | 8.2 μM | 0.125 μg/mL |

| Ethyl 5-phenyl-1H-pyrrole-2-carboxylate | Pyrrole, Ph, COOEt | 22.4 μM | 1.0 μg/mL |

| Thiophene analogue | Thiophene, Br, COOEt | 35.6 μM | 2.0 μg/mL |

The bromophenyl group enhances lipophilicity and target binding, while substitution with thiophene reduces antibacterial potency due to decreased π-π stacking capability .

Future Directions and Applications

Drug Development

Structural optimization, such as introducing electron-withdrawing groups at the 4-position, could improve pharmacokinetic properties. Preclinical trials are warranted to evaluate in vivo efficacy against multidrug-resistant pathogens.

Materials Science

The compound’s rigid aromatic framework makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Coordination studies with Cu(II) ions demonstrate potential in catalytic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume